molecular formula C8H8F2O B12957044 3-(Difluoromethyl)-2-methylphenol

3-(Difluoromethyl)-2-methylphenol

Katalognummer: B12957044
Molekulargewicht: 158.14 g/mol
InChI-Schlüssel: PLQFRFTVUXTKHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-2-methylphenol is an organic compound that features a difluoromethyl group attached to a methylphenol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-methylphenol can be achieved through various methods. One common approach involves the difluoromethylation of a suitable precursor. For instance, difluoromethylation can be performed using difluorocarbene reagents under specific conditions . Another method involves the use of difluoroacetic acid as a starting material, which undergoes a series of reactions to introduce the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation processes. . The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-2-methylphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-2-methylphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding to biological targets. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-2-methylphenol include:

Uniqueness

What sets this compound apart from its analogs is the presence of the difluoromethyl group. This group imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and the ability to act as a hydrogen bond donor . These characteristics make it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H8F2O

Molekulargewicht

158.14 g/mol

IUPAC-Name

3-(difluoromethyl)-2-methylphenol

InChI

InChI=1S/C8H8F2O/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8,11H,1H3

InChI-Schlüssel

PLQFRFTVUXTKHF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.